mPGES-1 Inhibitory Potency in Human Cells
A derivative incorporating the core structure of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone, represented by CHEMBL3758222, demonstrates significant mPGES-1 inhibitory activity in a physiologically relevant human cellular assay. It exhibits an IC50 of 98 nM in rhIL-1beta-stimulated human A549 cells [1]. This is in stark contrast to another derivative in the same class (CHEMBL1796293), which shows a much weaker IC50 of 25,000 nM (25 µM) against p38-alpha, highlighting the target selectivity conferred by the specific structural features [2].
| Evidence Dimension | mPGES-1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 98 nM |
| Comparator Or Baseline | CHEMBL1796293, a structurally distinct derivative |
| Quantified Difference | ~255-fold lower potency for p38-alpha vs. target compound's mPGES-1 potency |
| Conditions | rhIL-1beta-stimulated human A549 cells; 18 hr treatment after 30 min pre-incubation |
Why This Matters
This data establishes a benchmark for mPGES-1 inhibition in a cellular model, providing a clear quantitative rationale for selecting this scaffold over others with weaker or off-target activity for inflammation-related research.
- [1] BindingDB. BDBM50142255 (CHEMBL3758222). IC50: 98 nM for mPGES1 in A549 cells. View Source
- [2] BindingDB. BDBM50418818 (CHEMBL1796293). IC50: 2.50E+4 nM for p38-alpha in TC28 cells. View Source
